N,N-diphenylpropanamide
Description
N,N-Diphenylpropanamide (chemical formula: C₁₅H₁₅NO) is a tertiary amide characterized by two phenyl groups attached to the nitrogen atom of a propanamide backbone. It serves as a key intermediate in pharmaceutical and materials science research. Key properties include:
- Melting Point: 173.5°C (dec.) .
- Optical Rotation: [α]²⁵D = −32° (c 1.0, MeOH) .
- Applications: Opioid Receptor Studies: Derivatives like 3-[(2R,6R,11R)-8-Hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl]-N,N-diphenylpropanamide exhibit affinity for opioid receptors, making them candidates for pain management research . Photoluminescence: Incorporated into difluoroboron 3-(9H-carbazol-9-yl)-3-oxo-N,N-diphenylpropanamide (CzPAB), it enables near-infrared-excitable ultralong organic phosphorescence (OURTP) in materials science .
Properties
CAS No. |
20619-23-2 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N,N-diphenylpropanamide |
InChI |
InChI=1S/C15H15NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
JIRGTCBOQAJBHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted N,N-Diphenylpropanamides
Key Observations:
- Substituent Effects: Methyl Groups (e.g., 2-methyl): Reduce melting point (90°C vs. Chlorine Atoms: Increase molecular weight and density (e.g., 1.205 g/cm³ for 3-chloro derivative) while lowering melting points. Chlorinated derivatives are often intermediates in drug synthesis .
Pharmacologically Active Derivatives
Key Observations:
- Piperidinyl/Phenyl Modifications: Derivatives like N-acetyl Norfentanyl replace one phenyl group with a piperidinyl-acetyl moiety, altering receptor binding and pharmacokinetics .
- Branched Alkyl Chains : N,N-Diisopropyl substituents enhance lipophilicity, affecting blood-brain barrier penetration in neurological agents .
Key Observations:
Structural and Spectroscopic Insights
NMR Data :
MS Data :
- Base peak at m/z 405.1 [M + H]⁺ for This compound derivatives correlates with molecular fragmentation patterns .
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